molecular formula C15H23N5O2S B2557755 4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2200544-32-5

4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B2557755
CAS No.: 2200544-32-5
M. Wt: 337.44
InChI Key: VJOZBKOBNFLXMP-UHFFFAOYSA-N
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Description

4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex chemical compound featuring a pyrrolidine sulfonyl group and an octahydropyrrolo[3,4-c]pyrrol structure. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are crucial in the biochemical realm, being integral to the structure of nucleic acids and thus, genetic material.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic reactions. The process begins with the formation of the pyrimidine core through a series of condensation reactions involving ammonia or primary amines with β-dicarbonyl compounds. Subsequent steps involve the introduction of the methyl group and the pyrrolidine sulfonyl functionality. The synthesis pathway often requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

On an industrial scale, the production involves large-scale organic synthesis reactors, where the aforementioned reactions are scaled up. The key to successful industrial production lies in optimizing reaction conditions and purification processes to maximize yield and minimize by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound to a high degree of specificity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo several types of chemical reactions:

  • Oxidation: : This reaction typically involves the transformation of functional groups within the molecule, often employing reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly used reducing agents include lithium aluminium hydride and sodium borohydride, which can reduce sulfonyl groups to thiols or disulfides.

  • Substitution: : Nucleophilic substitution reactions, where nucleophiles like hydroxide, alkoxides, or amines replace functional groups in the molecule.

Common Reagents and Conditions

  • Oxidation Agents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution Reagents: : Alkoxides, hydroxides, amines.

Major Products Formed

The products formed depend on the specific reactions undergone. For instance:

  • Oxidation might yield sulfonic acids or sulfone derivatives.

  • Reduction can lead to thiol or disulfide compounds.

  • Substitution reactions produce a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis.

Biology

In biological research, compounds containing pyrimidine structures are crucial, as they can interact with DNA and RNA. This particular compound could be used to develop new probes or tools to study genetic material.

Medicine

Medically, pyrimidine derivatives have been explored for their potential in drug development. They are often investigated for their pharmacological properties, such as antiviral, antibacterial, and anticancer activities.

Industry

In industry, this compound might be employed in the development of advanced materials or as a catalyst in certain reactions, given its complex chemical structure.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. Its sulfonyl group might play a critical role in binding to these targets, thereby influencing biochemical pathways. The exact pathways involved would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine: : The base structure of the compound.

  • Sulfonyl Pyrroles: : Compounds with similar sulfonyl groups attached to pyrrole rings.

  • Methyl-substituted Pyrimidines: : Pyrimidines with similar methyl group substitutions.

Uniqueness

4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of a pyrrolidine sulfonyl group with an octahydropyrrolo[3,4-c]pyrrol structure. This uniqueness grants it distinct chemical and biological properties, setting it apart from other pyrimidines or sulfonyl-containing compounds.

Hope this satisfies your curiosity about this fascinating compound!

Biological Activity

4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound notable for its potential pharmacological applications. This compound belongs to a class of heterocyclic compounds, which are characterized by their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H27N5O3S\text{C}_{22}\text{H}_{27}\text{N}_{5}\text{O}_{3}\text{S}

The mechanism of action for this compound primarily involves its interactions with specific biological targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate signaling pathways through receptor interactions. The presence of the pyrrolidine sulfonamide moiety is significant in enhancing its biological activity by improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • Cell Line Studies : In vitro assays demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cells. The compounds were evaluated using the resazurin assay to measure cell viability and proliferation .
  • Mechanistic Insights : The anticancer activity was associated with the induction of apoptosis and inhibition of cell cycle progression. Caspase assays indicated that these compounds could activate apoptotic pathways effectively .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated:

  • Cytokine Inhibition : Compounds derived from similar structures were shown to inhibit pro-inflammatory cytokines in vitro. The results suggested a modulatory effect on inflammatory pathways .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been widely studied:

  • Broad-Spectrum Activity : Compounds with similar structural features have demonstrated activity against a range of pathogens, including bacteria and fungi. Their mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Data Tables

Biological Activity Assay Type Cell Lines/Targets Results
AnticancerResazurin AssayHepG2, EACCSignificant cytotoxicity observed
Anti-inflammatoryCytokine AssayVariousInhibition of pro-inflammatory cytokines
AntimicrobialDisk DiffusionBacteria/FungiBroad-spectrum antimicrobial activity

Case Studies

  • In Vivo Efficacy : A study investigated the in vivo efficacy of a related compound in a rodent model of cancer. The treatment resulted in a marked reduction in tumor size compared to controls, supporting the potential for therapeutic use .
  • Pharmacokinetics : Research on pharmacokinetic properties revealed favorable absorption and distribution profiles for related compounds, indicating that modifications to enhance bioavailability could be beneficial for clinical applications .

Properties

IUPAC Name

2-(6-methylpyrimidin-4-yl)-5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-12-6-15(17-11-16-12)18-7-13-9-20(10-14(13)8-18)23(21,22)19-4-2-3-5-19/h6,11,13-14H,2-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOZBKOBNFLXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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